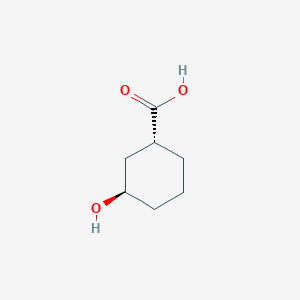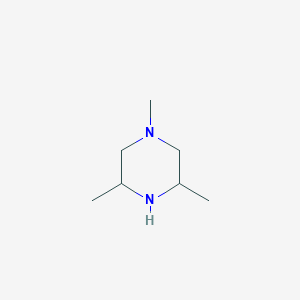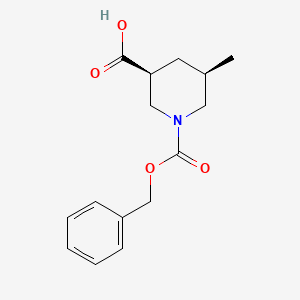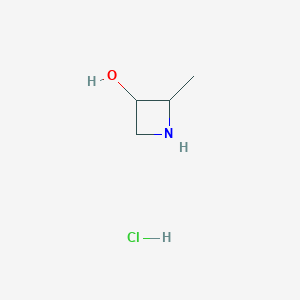
((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol
Vue d'ensemble
Description
((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol, also known as BMM, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology.
Applications De Recherche Scientifique
Molecular Aggregation Studies
The study of molecular aggregation in organic solvents reveals how structural variations in compounds can affect their aggregation behavior. For example, research on related compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows that the presence of different substituents can significantly influence molecular interactions, leading to variations in fluorescence emission spectra and circular dichroism (CD) spectra in solvents like DMSO, methanol, and ethanol. These findings indicate that structural components similar to “((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol” could be pivotal in studying aggregation effects, which are crucial in materials science and drug delivery systems (Matwijczuk et al., 2016).
Catalysis and Synthesis
The compound's structure, featuring a benzyl group and a morpholinyl moiety, makes it relevant in catalytic applications and organic synthesis. For instance, compounds with similar functionalities have been used as catalysts in reactions like the hydrogenation of unsaturated compounds, where the catalyst's structure can influence the reaction's selectivity and efficiency. Research on catalysts like Mo2C/ZSM-5 for the aromatization of methanol and methylation of benzene underscores the importance of structural features in enhancing catalytic performance, suggesting that “this compound” could play a role in developing new catalytic systems (Barthos et al., 2007).
Reaction Mechanism Exploration
Understanding reaction mechanisms is fundamental in organic chemistry, and compounds like “this compound” can be instrumental in such studies. The detailed investigation of reaction pathways, such as those involved in the methylation of benzene by methanol, benefits from the use of structurally diverse compounds. This enables the elucidation of factors like spatial constraints and molecular interactions that influence reaction rates and product distributions, as demonstrated in studies on zeolite catalysts (Mynsbrugge et al., 2012).
Material Science and Green Chemistry
The structural features of “this compound” make it a candidate for applications in material science, particularly in the development of green solvents and sustainable reaction media. Research into the use of methanol as a clean and efficient H-transfer reactant for carbonyl reduction highlights the potential of compounds with similar functionalities in promoting environmentally friendly chemical processes (Pasini et al., 2014).
Propriétés
IUPAC Name |
[(2R,5S)-4-benzyl-5-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCNFNOOTWGKSR-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@H](CN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




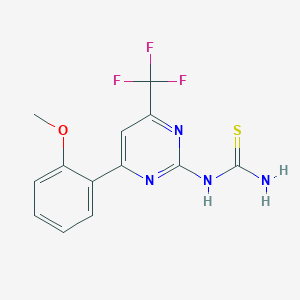
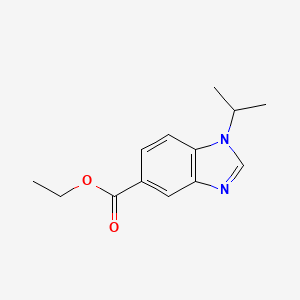
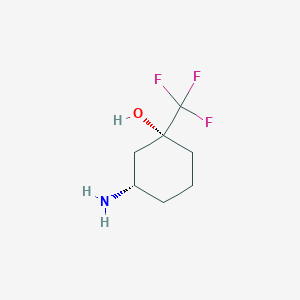

![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/structure/B3111220.png)


